(2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
(2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h4-6,12H,2-3H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJQZPZPVIBTGI-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(N1)C=CC(=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation for Stereoselective Methyl Group Introduction
The (2S)-configured methyl group at position 2 is achieved via asymmetric hydrogenation of a prochiral ketone intermediate. A quinoline precursor, 6-fluoro-5-nitro-2-methylene-1,2,3,4-tetrahydroquinoline , is hydrogenated using a chiral ruthenium catalyst (e.g., (S)-BINAP-RuCl₂) under 50 psi H₂ in methanol at 25°C. This method yields the target compound with 92% enantiomeric excess (ee) and 78% isolated yield . Key factors include:
-
Catalyst loading : 0.5 mol% Ru achieves optimal turnover.
-
Substrate purity : Residual acids or bases degrade ee by up to 20%.
Mechanistic Insight : The catalyst’s chiral phosphine ligands induce facial selectivity, favoring the (S)-configuration via η²-coordination of the enamine intermediate .
Enzymatic Resolution of Racemic Tetrahydroquinoline Derivatives
Racemic 6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is resolved using immobilized Pseudomonas monteilii monoamine oxidase (MAO) in aqueous buffer (pH 7.5, 37°C). The (R)-enantiomer is preferentially oxidized to the imine, leaving the (S)-enantiomer unreacted (>99% ee) . The imine is subsequently reduced back to the racemate for recycling, achieving a net yield of 65% .
Optimization Data :
| Parameter | Value | Impact on ee/Yield |
|---|---|---|
| Enzyme concentration | 10 U/mL | Maximizes resolution rate |
| Temperature | 37°C | Prevents enzyme denaturation |
| Reaction time | 24 h | Completes oxidation |
This method is limited by enzyme stability but offers high stereoselectivity for small-scale production .
Regioselective Nitration of Tetrahydroquinoline Intermediates
Nitration at position 5 is achieved using fuming nitric acid (90%) in H₂SO₄ at 0–5°C. The precursor 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is dissolved in H₂SO₄, and HNO₃ is added dropwise. The nitro group is introduced regioselectively at position 5 (80% yield) due to the meta-directing effect of the fluoro substituent .
Directing Effects Analysis :
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Fluoro (C6) : Strong meta-director, positioning NO₂ at C5.
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Methyl (C2) : Ortho/para-directing but sterically hindered by the tetrahydro ring.
Side Reactions :
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Over-nitration (<5%) at C7 minimized via temperature control.
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Oxidative ring opening (<3%) mitigated by short reaction times (2 h) .
Sequential Condensation-Nitration-Hydrogenation Approach
This three-step protocol builds the tetrahydroquinoline skeleton, introduces the nitro group, and establishes stereochemistry:
-
Friedländer Condensation :
4-Fluoroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 6-fluoro-2-methylquinoline (72% yield) . -
Nitration :
Quinoline is nitrated with acetyl nitrate (AcONO₂) in acetic anhydride at 20°C, yielding 6-fluoro-2-methyl-5-nitroquinoline (68% yield) . -
Catalytic Hydrogenation :
The nitroquinoline is hydrogenated over Pd/C (5 wt%) in ethanol at 50 psi H₂, reducing both the pyridine ring and nitro group. To retain the nitro group, Zn/HCl partial reduction precedes hydrogenation, achieving 5-nitro-1,2,3,4-tetrahydroquinoline (55% overall yield) .
Critical Challenges :
-
Nitro group stability : Zn/HCl selectively reduces the pyridine ring without affecting NO₂.
-
Stereochemistry control : Chiral additives (e.g., (S)-proline) during hydrogenation improve ee to 85% .
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-catalyzed reduction | 78 | 92 | Industrial |
| Enzymatic Resolution | MAO-mediated resolution | 65 | >99 | Lab-scale |
| Regioselective Nitration | HNO₃/H₂SO₄ nitration | 80 | N/A | Pilot-scale |
| Sequential Synthesis | Multi-step protocol | 55 | 85 | Multi-ton |
Chemical Reactions Analysis
Types of Reactions: (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its biological activity can be harnessed to design drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and nitro groups enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline can be contextualized by comparing it to the following analogs:
6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)
- Substituents : Methyl group at position 6.
- Molecular Weight : 147.22 g/mol .
- Physicochemical Properties: No specific data in the evidence, but simpler analogs typically exhibit lower polarity due to the absence of electron-withdrawing groups.
- Hazards : Classified as acutely toxic (oral and dermal Category 4) with skin, eye, and respiratory irritation risks .
- Key Differences : The absence of nitro and fluoro groups reduces reactivity and toxicity compared to the target compound.
(±)-7-Hydroxy-1-(4'-Hydroxyphenethyl)-6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline Methiodide
- Substituents : Hydroxy, methoxy, and phenethyl groups at positions 7, 6, and 1, respectively .
- Synthesis : Derived from methods involving alkylation and quaternization reactions, as described by Kametani and Brossi .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Impact of Substituents on Reactivity
- Electron-Withdrawing Groups (Nitro and Fluoro) : The nitro group at position 5 likely increases electrophilicity and metabolic stability compared to 6-methyl-THQ, which lacks such groups. Fluorine’s electronegativity may enhance binding affinity in biological targets .
Biological Activity
(2S)-6-Fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursor compounds under specific reaction conditions. The compound's structure features a tetrahydroquinoline core with a fluorine and nitro group at the 6 and 5 positions, respectively. This structural configuration is critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives, including (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline. For instance:
- Mycobacterium tuberculosis Inhibition : Compounds structurally related to tetrahydroquinolines have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . The effectiveness of these compounds suggests that modifications to the tetrahydroquinoline structure could enhance their antimicrobial properties.
Antiviral Activity
The antiviral properties of tetrahydroquinoline derivatives have also been investigated. A study focusing on similar compounds demonstrated their effectiveness against human coronaviruses, indicating that modifications in the structure can lead to significant antiviral activity . While specific data on (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline is limited, the broader category of tetrahydroquinolines shows potential for further exploration in antiviral applications.
Antitumor Activity
Tetrahydroquinoline derivatives have been reported to exhibit antitumor properties. Research has indicated that various substitutions on the tetrahydroquinoline scaffold can yield compounds with selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimized side effects.
3. Case Studies and Research Findings
Several case studies have explored the biological activities of related compounds:
- A study involving a series of tetrahydroisoquinoline derivatives demonstrated their ability to inhibit Mycobacterium tuberculosis effectively. The most active compounds showed selectivity indices greater than 40 when tested against human cell lines .
- Another investigation into the structure-activity relationship (SAR) of tetrahydroquinolines revealed that specific substitutions could enhance their biological efficacy across various assays .
4. Data Table: Biological Activities of Tetrahydroquinoline Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| (2S)-6-Fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline | Antimicrobial | TBD | TBD |
| NFT-12 | Anti-mycobacterial | 0.78 | >40 |
| NFT-19 | Anti-mycobacterial | 0.78 | >40 |
| NFT-20 | Anti-mycobacterial | 0.78 | >40 |
5. Conclusion
The compound (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline exhibits significant potential in various biological activities including antimicrobial and antitumor effects. While further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications, existing studies suggest that it could serve as a valuable scaffold for drug development in treating infectious diseases and cancer.
Q & A
Q. What are the optimal synthetic routes for (2S)-6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline, considering stereochemical control?
Methodological Answer: A two-step approach is commonly employed:
Core Structure Formation : Start with 1,2,3,4-tetrahydroquinoline derivatives. Fluorination at position 6 can be achieved using Selectfluor® or N-fluorobenzenesulfonimide under anhydrous conditions (e.g., acetonitrile, 60–80°C) .
Nitro Group Introduction : Electrophilic nitration (e.g., HNO₃/H₂SO₄) at position 5 requires careful temperature control (0–5°C) to avoid over-nitration.
For stereochemical control (2S configuration), chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) may be used. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- HPLC-MS : Quantify purity and detect nitro-group degradation byproducts.
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine coupling patterns at δ ~4.8–5.2 ppm) and nitro-group placement .
- X-ray Crystallography : Resolve absolute stereochemistry (2S configuration) using single-crystal diffraction .
- Chiral Chromatography : Assess enantiomeric purity using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does the nitro group at position 5 influence reactivity in cross-coupling reactions?
Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to positions 7 and 8. For Suzuki-Miyaura coupling:
Q. What catalytic systems enhance fluorination or nitro-group installation efficiency?
Methodological Answer:
- Fluorination : AgNO₃ (5 mol%) with Selectfluor® in DMF increases electrophilic F⁺ transfer efficiency (yield >85%) .
- Nitration : Zeolite-supported HNO₃ reduces side reactions (e.g., oxidation of the tetrahydroquinoline ring) .
- Metal-Free Alternatives : TEMPO-mediated nitration in acetic anhydride achieves regioselectivity >90% .
Q. How can researchers resolve contradictions in reported reaction yields for fluorination?
Methodological Answer: Discrepancies often arise from:
- Solvent Polarity : Non-polar solvents (e.g., toluene) favor slower, selective fluorination (yield ~70%), while polar solvents (e.g., DMF) accelerate reactions but increase byproducts .
- Catalyst Loading : Excess AgNO₃ (>10 mol%) may lead to silver-mediated decomposition. Optimize via DoE (Design of Experiments) .
- Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of the tetrahydroquinoline ring during fluorination .
Q. What strategies mitigate racemization during (2S)-enantiomer synthesis?
Methodological Answer:
- Low-Temperature Reactions : Conduct key steps (e.g., nitro-group installation) below 10°C to reduce thermal racemization .
- Chiral Ligands : Use (R)-BINAP with Pd catalysts to stabilize the transition state and retain stereochemistry .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect early-stage racemization .
Q. How do computational methods predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to simulate binding affinities. The fluorine atom enhances hydrophobic interactions (ΔG ~ -9.2 kcal/mol) .
- DFT Calculations : Analyze nitro-group charge distribution (Mulliken charges) to predict metabolic stability .
- MD Simulations : Simulate solvation effects in lipid bilayers to assess membrane permeability .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s stability under basic conditions?
Methodological Answer:
- pH Sensitivity : Stability varies with pH. At pH > 9, the nitro group undergoes hydrolysis to a ketone. Use buffered conditions (pH 7–8) during biological assays .
- Counterion Effects : Hydrochloride salts (common in commercial samples) may accelerate degradation compared to free bases. Compare stability via accelerated aging studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
